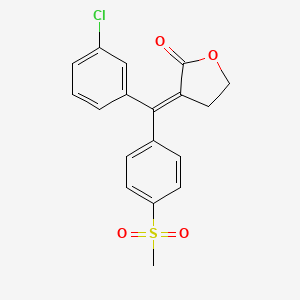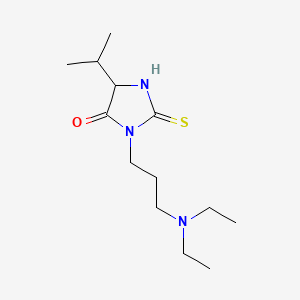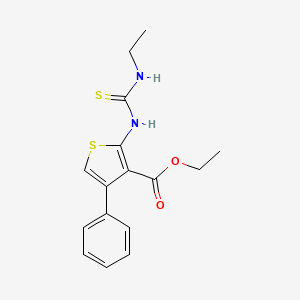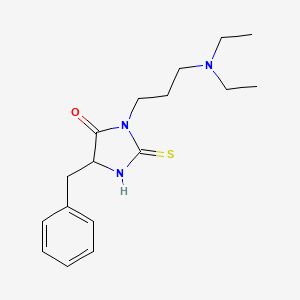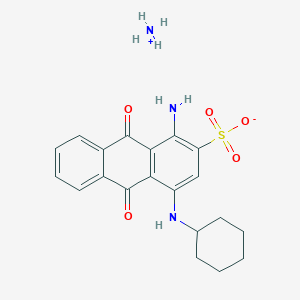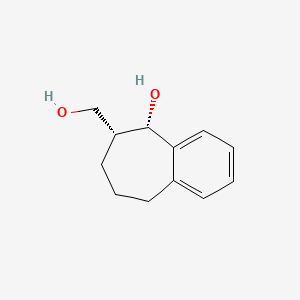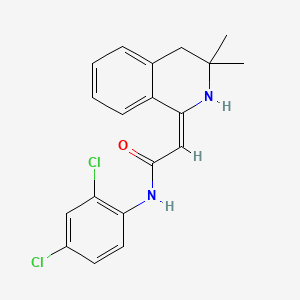
2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” is a complex organic compound that belongs to the class of benzazepines. Benzazepines are known for their diverse pharmacological properties, including their use in the treatment of various neurological and psychiatric disorders. This compound, with its unique structural features, may exhibit significant biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the benzazepine core, followed by the introduction of the chloro and fluorophenyl groups. The final steps involve the addition of the propyn-1-amine and N,N-dimethyl groups, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine and propynyl groups.
Reduction: Reduction reactions may target the benzazepine ring or the chloro and fluorophenyl groups.
Substitution: The compound can participate in substitution reactions, especially at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may be used to study its effects on various biological systems. This includes its interaction with enzymes, receptors, and other biomolecules.
Medicine
The compound’s potential therapeutic properties make it a candidate for drug development. It may be investigated for its efficacy in treating neurological and psychiatric disorders, among other conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” likely involves its interaction with specific molecular targets such as receptors, enzymes, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
類似化合物との比較
Similar Compounds
Benzazepine Derivatives: Compounds such as 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one.
Fluorophenyl Compounds: Compounds like 2-fluoro-4-nitrophenol.
Chlorophenyl Compounds: Compounds such as 4-chlorophenyl isocyanate.
Uniqueness
The uniqueness of “2-Propyn-1-amine, 3-(8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl)-N,N-dimethyl-, dihydrochloride” lies in its combination of structural features, which may confer distinct biological activity and therapeutic potential. The presence of both chloro and fluorophenyl groups, along with the benzazepine core, makes it a versatile compound for various applications.
特性
CAS番号 |
81138-83-2 |
|---|---|
分子式 |
C21H20Cl3FN2 |
分子量 |
425.7 g/mol |
IUPAC名 |
3-[8-chloro-1-(2-fluorophenyl)-3H-2-benzazepin-5-yl]-N,N-dimethylprop-2-yn-1-amine;dihydrochloride |
InChI |
InChI=1S/C21H18ClFN2.2ClH/c1-25(2)13-5-6-15-11-12-24-21(18-7-3-4-8-20(18)23)19-14-16(22)9-10-17(15)19;;/h3-4,7-11,14H,12-13H2,1-2H3;2*1H |
InChIキー |
CFFZIKMDXZDGJV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC#CC1=CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


